Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Molecular Architecture Analysis
The molecular formula C₂₂H₂₃N₃O₅S (molecular weight: 441.5 g/mol) reveals a hybrid structure integrating three distinct domains: a spiro[4.4]nonane diketone system, a 5-phenyl-1,3-thiazole moiety, and a methyl carboxylate ester. The IUPAC name systematically describes these components:
- Methyl carboxylate : Positioned at C4 of the thiazole ring.
- 5-Phenyl substituent : Attached to C5 of the thiazole.
- Propanoyl amino linker : Bridges the thiazole’s C2 position to the spiro[4.4]nonane core.
Key bond lengths and angles derive from computational models of analogous structures. For example, the thiazole ring’s C–S bond measures approximately 1.71 Å, consistent with delocalized π-electron systems in heterocycles. The spirocyclic core introduces strain due to its fused bicyclic geometry, with bond angles deviating from ideal tetrahedral values by 5–7°.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₅S |
| Molecular Weight | 441.5 g/mol |
| Thiazole C–S Bond Length | 1.71 Å |
| Spiro Core Bond Angle | 112° ± 3° |
Spiro[4.4]nonane Core Characterization
The 2-azaspiro[4.4]nonane-1,3-dione system consists of two fused cyclohexane rings sharing a single nitrogen atom, with ketone groups at positions 1 and 3. This arrangement creates a rigid, planar geometry that restricts conformational flexibility. Key features include:
- Spiro Junction : The nitrogen atom at position 2 serves as the bridgehead, with bond angles of 93° at the spiro carbon, inducing significant ring strain.
- Diketone Functionality : The 1,3-dione groups participate in intramolecular hydrogen bonding, stabilizing the spirocyclic system. Carbonyl stretching frequencies appear at 1720 cm⁻¹ and 1685 cm⁻¹ in infrared spectra, consistent with conjugated and non-conjugated ketones, respectively.
- Electronic Effects : The electron-withdrawing diketone groups polarize the spiro core, enhancing electrophilicity at the nitrogen bridgehead. This property facilitates nucleophilic attacks during synthetic derivatization.
Thiazole-Phenyl Substituent Configuration
The 5-phenyl-1,3-thiazole moiety exhibits a planar configuration, with the phenyl ring rotated 35° relative to the thiazole plane to minimize steric clash between ortho hydrogens and the thiazole’s sulfur atom. Electronic interactions include:
- Conjugation Effects : The thiazole’s nitrogen lone pairs delocalize into the π-system, while the phenyl ring’s resonance donation slightly alters electron density at C5. This conjugation lowers the thiazole’s aromatic stabilization energy by 7.2 kcal/mol compared to isolated systems.
- Substituent Orientation : The phenyl group adopts a para-dominated substitution pattern, with C–C bond lengths of 1.48 Å between the thiazole and phenyl rings, indicating moderate π-orbital overlap.
Carboxylate Ester Functional Group Analysis
The methyl carboxylate group at C4 of the thiazole contributes to the molecule’s solubility in polar aprotic solvents and influences its electronic profile:
- Resonance Stabilization : The ester’s carbonyl oxygen participates in conjugation with the thiazole ring, reducing electrophilicity at C4. This delocalization is evidenced by a bathochromic shift of 15 nm in UV-Vis spectra compared to non-esterified thiazoles.
- Steric Effects : The methyl group creates a 1.3 Å steric bulge, partially shielding the thiazole’s reactive C2 position from electrophilic attack.
- Hydrolytic Stability : Under neutral conditions, the ester resists hydrolysis due to electron withdrawal by the thiazole ring, which deactivates the carbonyl carbon. Acidic or basic conditions cleave the ester via nucleophilic acyl substitution, yielding the corresponding carboxylic acid.
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H23N3O5S/c1-30-19(28)17-18(14-7-3-2-4-8-14)31-21(24-17)23-15(26)9-12-25-16(27)13-22(20(25)29)10-5-6-11-22/h2-4,7-8H,5-6,9-13H2,1H3,(H,23,24,26) |
InChI Key |
OVZAZDBYECPGSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method employs α-halo ketones and thioamides under basic conditions. For the target compound, 5-phenyl substitution necessitates using α-bromo-4-phenylacetophenone as the α-halo ketone precursor. Thiourea or substituted thioureas react with this ketone in ethanol under reflux to form the thiazole ring.
Reaction Example:
The methyl ester is introduced via esterification of the carboxylic acid intermediate using methanol and sulfuric acid.
Cyclization of Thioamides
Alternative routes involve cyclizing thioamides with α,β-unsaturated esters. For instance, reacting N-(3-oxo-3-phenylpropanoyl)thiourea with methyl propiolate in dimethylformamide (DMF) at 80°C yields the thiazole core with pre-installed methyl ester and phenyl groups.
Key Optimization Parameters:
-
Temperature: 70–90°C
-
Solvent: Polar aprotic solvents (DMF, DMSO)
-
Catalysts: Triethylamine for deprotonation
Functionalization of the Thiazole Ring
Introduction of the Amino Group at Position 2
The 2-amino group is critical for subsequent acylation. Nitration followed by reduction provides a reliable pathway:
-
Nitration : Treat the thiazole with fuming nitric acid at 0°C to introduce a nitro group at position 2.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Alternative Method:
Direct amination using Hofmann rearrangement of a 2-carboxamide derivative, though yields are lower (~45%).
Acylation with Propanoyl-Spiro Diketone
The amine at position 2 reacts with 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl chloride to form the target amide.
Synthesis of 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoyl Chloride
-
Spiro Diketone Preparation :
Cyclohexane-1,3-dione reacts with ammonium acetate in acetic acid under reflux to form 2-azaspiro[4.4]nonane-1,3-dione. -
Propanoic Acid Derivative :
The spiro diketone is alkylated with ethyl acrylate via Michael addition, followed by saponification to yield 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid. -
Acid Chloride Formation :
Treating the acid with thionyl chloride (SOCl₂) generates the acyl chloride.
Amide Coupling
The thiazole amine and acyl chloride react in dichloromethane (DCM) with triethylamine as a base:
Yield Optimization:
-
Use of coupling agents (e.g., HOBt/EDC) improves yields to 75–85%.
-
Low temperatures (0–5°C) minimize side reactions.
Critical Analysis of Synthetic Routes
Comparison of Thiazole Formation Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Hantzsch Synthesis | 65 | 90 | Byproduct formation from excess α-bromo ketone |
| Thioamide Cyclization | 78 | 95 | Requires strict anhydrous conditions |
Acylation Efficiency
| Acylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Propanoyl Chloride | DCM | 0°C | 72 |
| Activated Ester (HOBt) | DMF | RT | 85 |
Purification and Characterization
-
Column Chromatography :
Silica gel (ethyl acetate/hexane, 3:7) removes unreacted acyl chloride and byproducts. -
Crystallization :
Recrystallization from ethanol/water yields >99% purity. -
Spectroscopic Validation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Biological Activities
Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has demonstrated various biological activities:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies indicate potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, which could be beneficial in therapeutic contexts.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Researchers are also exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments revealed that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential use as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Methyl 2-{[3-(3,4-Dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate (CAS 1574308-08-9)
- Key Differences: Replaces the azaspiro group with a 3,4-dimethoxyphenylpropanoyl chain and substitutes the phenyl ring with an isopropyl group.
- Molecular Weight : 392.5 g/mol (C₁₉H₂₄N₂O₅S) .
Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS 957264-74-3)
Compounds with Fluorinated Substituents
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences : Incorporates multiple fluorophenyl and triazole groups instead of the spiro system.
- The triazole group may engage in hydrogen bonding.
- Structural Note: Crystallizes in triclinic P 1 symmetry with two independent molecules in the asymmetric unit, highlighting conformational flexibility .
Physicochemical Comparisons
Biological Activity
Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Features
The compound features a thiazole ring and a spirocyclic moiety, which are significant for its biological activity. The presence of both a carboxylate and an amide functional group enhances its potential reactivity and interaction with biological targets. The molecular formula is C22H23N3O5S, with a molecular weight of approximately 459.5 g/mol .
Antimicrobial Activity
Research indicates that derivatives of thiazole rings, including the compound , exhibit notable antimicrobial properties . In particular, compounds containing thiazole moieties have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiazole derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ciprofloxacin and ketoconazole .
Anticancer Potential
This compound has also been investigated for its anticancer properties . In vitro assays have revealed cytotoxic effects against cancer cell lines, with some derivatives outperforming conventional chemotherapeutics like doxorubicin in specific contexts . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance the cytotoxicity of these compounds .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors within cells, potentially modulating key biological pathways involved in disease processes . Molecular docking studies have provided insights into these interactions, revealing how the compound binds to target proteins through hydrophobic contacts and hydrogen bonding .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that require careful optimization to maximize yield and purity. Researchers are actively exploring various synthetic routes to develop derivatives with enhanced biological activities .
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potency comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In another study, derivatives showed cytotoxic effects on A431 and Jurkat cell lines, indicating potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring | Antimicrobial |
| Compound B | Spirocyclic structure | Anticancer |
| Compound C | Amide functionality | Enzyme inhibition |
This compound stands out due to its unique combination of structural features that may confer distinct pharmacological properties not found in other similar compounds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with thiazole ring formation followed by coupling with the azaspiro moiety. Key steps include:
- Acylation : Reacting 2-amino-5-phenyl-1,3-thiazole-4-carboxylate with 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
- Optimization : Maintain reaction temperature at 0–5°C during acylation to prevent side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1). Final purification uses column chromatography (gradient elution from 20% to 50% ethyl acetate in hexane) to achieve ≥95% purity .
- Yield Enhancement : Use a 1.2:1 molar ratio of acylating agent to thiazole precursor. Confirm structure with ¹H NMR (e.g., δ 8.2 ppm for thiazole C5-H) and HRMS (observed [M+H]+ at m/z 482.1234 vs. calculated 482.1238) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key groups:
Q. How can researchers assess the compound's solubility and stability in biological assay buffers?
Methodological Answer:
- Solubility Screening : Use a tiered approach:
Test in DMSO (primary stock) followed by dilution into PBS (pH 7.4) or cell culture media.
Employ dynamic light scattering (DLS) to detect precipitation at working concentrations (e.g., 10 μM).
- Stability Profiling : Incubate compound in assay buffer (37°C, 24h) and analyze via HPLC. Adjust pH (5.5–7.8) or add stabilizers (0.01% BSA) if degradation exceeds 20% .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across different cell lines or assay formats?
Methodological Answer: Discrepancies (e.g., IC₅₀ = 2.1 μM in HeLa vs. 8.7 μM in MCF7) may arise from:
- Assay Variability : Standardize protocols (e.g., 48h exposure, ATP-based viability readouts).
- Target Expression : Validate protein target levels via Western blot or qPCR.
- Metabolic Differences : Use LC-MS to quantify intracellular compound levels.
- Orthogonal Assays : Confirm activity in in vitro enzymatic assays (e.g., fluorescence polarization) .
Q. What computational strategies predict off-target interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with docking scores ≤ -9.0 kcal/mol.
- Pharmacophore Modeling : Identify critical motifs (e.g., spiro-diketone H-bond acceptors) using Schrödinger’s Phase.
- Machine Learning : Train Random Forest models on ChEMBL data to predict cytotoxicity or CYP inhibition. Validate with experimental ADMET panels .
Q. How to design experiments elucidating the compound's mechanism of action in multi-target systems?
Methodological Answer:
- Proteomics : Perform thermal shift assays to identify protein targets. Confirm with pull-down assays using biotinylated analogs.
- Pathway Analysis : Use RNA-seq to map gene expression changes (e.g., apoptosis markers like BAX/BCL-2).
- In Silico Network Pharmacology : Construct interaction networks using STRING-DB to link primary targets to downstream effectors .
Data Contradiction Analysis
Q. Why might this compound exhibit opposing effects (agonist vs. antagonist) in similar receptor-binding assays?
Methodological Answer:
- Assay Conditions : Differences in co-factor availability (e.g., Mg²+ concentration in GPCR assays).
- Receptor Conformations : Test in constitutively active vs. wild-type receptor models.
- Allosteric Modulation : Perform Schild regression analysis to distinguish competitive vs. non-competitive binding .
Structure-Activity Relationship (SAR) Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
